molecular formula C43H65FN6O10 B1681048 Solithromycin CAS No. 760981-83-7

Solithromycin

Número de catálogo: B1681048
Número CAS: 760981-83-7
Peso molecular: 845.0 g/mol
Clave InChI: IXXFZUPTQVDPPK-ZAWHAJPISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and Stereochemical Configuration

Solithromycin (C₄₃H₆₅FN₆O₁₀) is a fourth-generation fluoroketolide antibiotic derived from erythromycin, featuring a 14-membered macrolide core modified with a 3-keto group and a fluorine atom at the C-2 position. Its stereochemical complexity arises from 10 chiral centers, with absolute configurations defined as (3aS,4R,7S,9R,10R,11R,13R,15R,15aR). The molecule incorporates a unique 1,2,3-triazole-linked side chain at the C-11 position, which enhances ribosomal binding affinity and circumvents common macrolide resistance mechanisms.

The aminophenyl-triazole substituent extends from a butyl spacer, providing additional interactions with domain II of the bacterial 23S rRNA. This structural feature, combined with the 3-dimethylamino-xylo-hexopyranosyl sugar moiety at C-5, contributes to this compound's improved target engagement compared to earlier ketolides like telithromycin. X-ray diffraction studies confirm the trans-lactone ring conformation and anti-periplanar orientation of the C-13 ethyl group relative to the macrolide core.

Crystallographic Characterization and Space Group Analysis

Single-crystal X-ray analysis reveals this compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ (No. 19). Unit cell parameters measure a = 8.6067 Å, b = 19.0255 Å, c = 28.0976 Å, with α = β = γ = 90°. The asymmetric unit contains four molecules (Z = 4) packed via hydrogen bonding between the C-11 methoxy group and the triazole nitrogen (N-H···O = 2.89 Å).

Notably, the fluorinated C-2 position participates in weak C-F···π interactions (3.12 Å) with adjacent aromatic rings, stabilizing the crystal lattice. Thermal displacement parameters (Biso = 4.8–6.3 Ų) indicate moderate atomic mobility, consistent with the molecule's conformational flexibility in solution. The final R-factor of 0.0397 demonstrates high structural precision, enabling detailed analysis of bond lengths and angles critical for structure-activity relationships.

Table 1: Crystallographic Data for this compound

Parameter Value
Space group P2₁2₁2₁
Unit cell volume 4598.7 ų
Density (calculated) 1.221 g/cm³
R-factor 0.0397
Resolution limit 0.84 Å

Comparative Structural Analysis with Macrolide/Ketolide Analogs

This compound's structure diverges significantly from classical macrolides and earlier ketolides through three key modifications:

  • Fluorine Substitution : The C-2 fluorine increases electronegativity (χ = 4.0) compared to telithromycin's hydroxyl group, enhancing hydrogen-bonding capacity with A2058 in rRNA.
  • Triazole Side Chain : Replaces telithromycin's imidazole-pyridine system, reducing nicotinic acetylcholine receptor affinity while maintaining ribosomal binding.
  • Sugar Modifications : The 3-dimethylamino-xylo-hexopyranosyl moiety lacks cladinose (vs. erythromycin), decreasing susceptibility to Erm-methylase resistance.

Comparative Raman spectroscopy shows this compound's macrolide ring exhibits 12 cm⁻¹ upshift in carbonyl stretching (1715 → 1727 cm⁻¹) versus telithromycin, indicating stronger intramolecular hydrogen bonding. Molecular dynamics simulations reveal three distinct ribosomal binding sites versus telithromycin's two, explaining broader activity against resistant strains.

Solubility Profile and Partition Coefficients

This compound demonstrates pH-dependent solubility:

  • DMSO : 100 mg/mL (118.3 mM)
  • Ethanol : 25 mg/mL (29.6 mM)
  • Water : <1 mg/mL (pH 7.4)

The experimental log P (octanol/water) of 4.25 reflects moderate lipophilicity, while computational models (AlogPS) predict 3.75. This discrepancy arises from the molecule's amphiphilic character—the ionizable dimethylamino group (pKa = 9.44) promotes water solubility at physiological pH, while the fluorinated macrolide core enhances membrane permeability.

Table 2: Solubility and Partitioning Properties

Property Value
log P (experimental) 4.25
log P (calculated) 3.75
Aqueous solubility 0.89 mg/L
Polar surface area 195 Ų

Propiedades

IUPAC Name

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXFZUPTQVDPPK-ZAWHAJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65FN6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028410
Record name Solithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

845.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760981-83-7
Record name Solithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760981-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Historical Development of Solithromycin Synthesis

Early Routes: Challenges in Azide Stability and Step Economy

Initial synthetic approaches, such as those described in WO2009/05557 and J.Am.Chem.Soc. 2016, 138, 3136–3144, utilized clarithromycin as the starting material but required 10-step sequences. These routes suffered from inherent limitations:

  • Azide intermediates : Prolonged exposure to azide groups during Michael addition and cyclization steps led to decomposition, necessitating multiple purifications and reducing overall yield to <20%.
  • Protecting group incompatibility : Early routes employed acetyl or benzoyl groups for sugar hydroxyl protection, which complicated deprotection under basic conditions and generated stoichiometric acidic waste.
  • Heavy metal oxidants : Swern oxidation (DMSO/oxalyl chloride) and Dess–Martin periodinane were used for C7 hydroxyl oxidation, introducing sulfur byproducts and heavy metal residues.

Parallel Synthesis Innovations

The WO2014145210 patent introduced a parallel synthesis strategy that decoupled side-chain construction from macrolide functionalization. While this reduced azide-related instability, the approach introduced new challenges:

  • Side-chain solubility : Premature introduction of the aminophenyl-triazolyl side-chain (Component A) before macrocycle oxidation resulted in poor solubility in aprotic solvents, complicating Michael addition kinetics.
  • Intermediate purification : Isolation of the C6-fluorinated intermediate required chromatography due to residual TEMPO catalyst, adding cost and time.

Novel Six-Step Synthesis: Mechanistic and Operational Advancements

Route Overview and Comparative Efficiency

The CN106674314A route (Route 7A/B) condenses synthesis into six steps while achieving a 33.8% overall yield. Key improvements include:

Parameter Traditional Route (WO2009/05557) Novel Route (CN106674314A)
Total Steps 10 6
Overall Yield 18–22% 33.8%
Oxidation Method Swern (DMSO/oxalyl chloride) NaClO/TEMPO/NaBr
Heavy Metal Usage Yes (Cr, Mn) None
Purification Steps 7 3

Stepwise Analysis of the Optimized Synthesis

Step 1: Conjugated Double Bond Formation and Cladinose Removal

Clarithromycin (50.0 g) undergoes ethylene carbonate-mediated elimination at 80°C in triethylamine to form the C1–C2 double bond, followed by HCl-catalyzed cladinose cleavage. Critical parameters:

  • Solvent : Methanol facilitates acid-driven cladinose hydrolysis without epimerization at C3.
  • Yield : 97.0% (37.1 g intermediate 1 from 50.0 g clarithromycin).
Step 2: Sugar Hydroxyl Protection

Benzoyl chloride in dichloromethane selectively protects the 4″- and 11-hydroxyl groups. Benzoyl groups were chosen over acetyl for:

  • Enhanced stability : Resists migration during subsequent oxidation.
  • Deprotection efficiency : Cleaved under mild methanolysis (24 h, RT) without affecting the fluoroketolide core.
Step 3: C7 Hydroxyl Oxidation

NaClO/TEMPO/NaBr in dichloromethane at −10°C oxidizes C7-OH to ketone. Advantages over Swern oxidation:

  • Byproduct reduction : Converts NaClO to NaCl, avoiding toxic dimethyl sulfide.
  • Temperature control : Enables large-scale exothermic reaction management.
Step 4: C6 Fluorination

N-Fluorobenzenesulfonimide (NFSI) in tetrahydrofuran introduces fluorine at C6 via radical mechanism. Key optimization:

  • Solvent choice : THF stabilizes the fluororadical intermediate, suppressing defluorination.
  • Yield : 89% (intermediate 4).
Step 5: One-Pot Michael Addition and Cyclization

Intermediate 4 reacts with carbonyl diimidazole (CDI) and side-chain A in DMF at 25°C. The one-pot process eliminates isolation of the reactive acyl imidazole, improving yield by 15% compared to stepwise methods.

Step 6: Deprotection and Final Isolation

Methanolysis removes benzoyl groups under ambient conditions, yielding this compound free base. Crystallization from ethanol/water achieves >99.5% purity without chromatography.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms absence of cladinose (δ 5.15 ppm, H1″) and presence of C6-F (¹⁹F NMR: δ −118 ppm).
  • HPLC-MS : Purity assessed via C18 column (5 μm, 150 × 4.6 mm), 0.1% TFA/acetonitrile gradient, ESI+ m/z 889.4 [M+H]⁺.

Impurity Profiling

The optimized route reduces critical impurities to <0.1%:

  • Des-fluoro impurity : Controlled by NFSI stoichiometry (1.5 eq).
  • Deprotection byproducts : Methanolysis kinetics tuned to prevent benzamide formation.

Industrial Scalability and Environmental Impact

Solvent Recovery and Waste Metrics

Parameter Value
PMI (Process Mass Intensity) 68
Solvent Recovery 92% (DMF, THF)
Aqueous Waste 1.2 L/kg API

Cost-Benefit Analysis

  • Catalyst costs : TEMPO ($12/g) vs. Dess–Martin periodinane ($45/g).
  • Throughput : 6-step route completes in 72 h vs. 120 h for 10-step sequences.

Análisis De Reacciones Químicas

Solithromycin experimenta diversas reacciones químicas, entre ellas:

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que se pueden analizar utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear .

Aplicaciones Científicas De Investigación

Community-Acquired Bacterial Pneumonia (CABP)

Solithromycin has been extensively studied for its efficacy in treating CABP. Two large Phase 3 trials demonstrated that this compound was non-inferior to moxifloxacin, another antibiotic, in treating adult patients with CABP. The key findings from these studies are summarized in the following table:

Study DesignPopulation SizeTreatment DurationClinical Success Rate (this compound)Clinical Success Rate (Moxifloxacin)
Phase 3 Trial 1863IV-to-oral for 7 days79.3%79.7%
Phase 3 Trial 21723Oral for 5 days84.6%88.6%

These trials indicate that this compound provides a comparable treatment option for CABP, with a favorable safety profile despite some reported adverse events such as infusion site pain and elevated liver enzymes .

Urogenital Gonorrhea

In a Phase 2 trial focusing on urogenital gonorrhea, this compound demonstrated high efficacy rates, with a cure rate of approximately 86% at the higher dose of 1200 mg. The study included participants with positive cultures for Neisseria gonorrhoeae, and all patients reported negative cultures post-treatment:

Dose of this compound (mg)Cure Rate (%)
120086
100071

This suggests this compound's potential as an effective treatment for gonorrhea, especially in cases resistant to other antibiotics .

Pediatric Applications

Recent studies have also explored this compound's use in children and adolescents with CABP. A randomized controlled trial indicated that this compound was well-tolerated and showed promising clinical improvement rates:

Age GroupClinical Improvement Rate (%)
Children (2 months - 17 years)65

Despite the trial's early termination due to sponsor decisions unrelated to safety, the results suggest that this compound could be a viable option for treating CABP in pediatric populations .

Potential Future Applications

Beyond its current indications, this compound's broad spectrum of activity suggests potential applications in treating other infections:

  • Non-Alcoholic Steatohepatitis : Due to its anti-inflammatory properties.
  • Chronic Obstructive Pulmonary Disease : As part of managing exacerbations.
  • Tuberculosis and Malaria : Ongoing evaluations are considering its use against these pathogens due to its unique binding sites on ribosomes .

Mecanismo De Acción

Solithromycin funciona previniendo la síntesis de proteínas que las bacterias necesitan para sobrevivir y crecer. Se une al ARN ribosomal 23S y a las subunidades 50S en los ribosomas bacterianos, evitando la formación de cadenas peptídicas . Esta acción inhibe la síntesis de proteínas bacterianas, lo que lleva a la muerte de las células bacterianas. This compound tiene tres sitios de unión ribosómicos distintos, lo que mejora su actividad contra las bacterias resistentes a los macrólidos .

Comparación Con Compuestos Similares

Structural Modifications vs. Telithromycin and Erythromycin

Solithromycin shares a ketolide backbone with telithromycin but replaces telithromycin’s imidazole-pyridine side chain with a triazole-aniline moiety. The addition of fluorine at position 2 improves ribosomal binding and stability against bacterial efflux pumps . Unlike erythromycin, which lacks ketolide modifications, this compound’s structural changes confer broader activity against macrolide-resistant strains (Table 1).

Table 1: Structural and Functional Comparisons

Feature This compound Telithromycin Erythromycin
Core Structure Fluoroketolide Ketolide Macrolide
Side Chain Triazole-aniline Imidazole-pyridine Desosamine
Fluorine Substitution Yes (position 2) No No
Ribosomal Binding Sites 3 (domains II, V, 23S) 2 (domains II, V) 1 (domain V)
Resistance Coverage Macrolide-resistant S. pneumoniae, H. influenzae Limited against newer resistances Susceptible to erm-mediated resistance

Sources:

Mechanism of Action

While clarithromycin inhibits IL-13-induced goblet cell hyperplasia via ERK1/2 and SPDEF pathways, this compound suppresses CLCA1 and TMEM16A without affecting ERK1/2, indicating divergent anti-inflammatory mechanisms despite shared macrolide classification .

Antimicrobial Efficacy

In Vitro Potency

This compound demonstrates superior minimum inhibitory concentrations (MICs) compared to erythromycin and clarithromycin:

  • β-lactamase-producing H. influenzae: 4–8x lower MIC than erythromycin, though less potent than fluoroquinolones .
  • Macrolide-resistant S. aureus : MIC90 of 0.25 µg/mL vs. >256 µg/mL for erythromycin .
  • Enterococcus faecium : MIC50 of 4 µg/mL, outperforming erythromycin (MIC50 >256 µg/mL) .

Table 2: MIC Comparisons (µg/mL)

Pathogen This compound Erythromycin Clarithromycin Telithromycin
S. pneumoniae (resistant) 0.06–0.25 >256 32–64 0.12–0.5
H. influenzae (β-lactamase+) 0.5–1.0 4–8 2–4 1–2
E. faecium (erm+) 4 >256 64–128 8–16

Sources:

Resistance Mechanisms

This compound retains activity against erm - and mef -mediated macrolide resistance due to multi-site ribosomal binding. However, erm-positive Enterococcus isolates showed MICs ≤4 µg/mL, suggesting partial resistance mitigation .

Pharmacokinetics and Tissue Penetration

Lung Bioavailability

This compound achieves 10.3x higher epithelial lining fluid (ELF) concentrations than plasma, surpassing telithromycin’s ELF-to-plasma ratio of 8.05 . This enhances efficacy in CABP (Table 3).

Table 3: Pharmacokinetic Parameters

Parameter This compound (oral) Telithromycin (oral) Erythromycin (IV)
ELF AUC24 (µg·h/mL) 80.3 58.3 12.4
ELF/Plasma Ratio 10.3 8.05 1.2
Half-life (h) 7–9 10–14 1.5–3

Sources:

Metabolism and Excretion

This compound undergoes CYP3A4-mediated oxidation and NAT1/NAT2 acetylation , with 76.5% excreted in feces as metabolites (e.g., CEM-262) and 14.1% renally . Erythromycin relies more on hepatic CYP3A4, increasing drug interaction risks.

Clinical and Developmental Status

This compound met primary endpoints in CABP phase III trials, demonstrating non-inferiority to moxifloxacin .

Actividad Biológica

Solithromycin, a novel fluoroketolide antibiotic, is structurally related to macrolides and has shown promising biological activity against a variety of bacterial pathogens, particularly those associated with community-acquired bacterial pneumonia (CABP). This article delves into the biological activity of this compound, focusing on its mechanism of action, in vitro efficacy, clinical studies, and safety profile.

This compound exerts its antibacterial effects primarily by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. This interaction inhibits protein synthesis by blocking three distinct sites on the ribosome, which is a notable feature that enhances its efficacy against resistant strains. Specifically, this compound binds to:

  • Domain II : Nucleotides 587-1250
  • Domain V : Nucleotides 2058-2610
  • Additional Site : C-2 fluorine on the 14-membered ring

This multi-target binding mechanism allows this compound to maintain activity against various resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .

Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against a range of pathogens commonly implicated in CABP. The minimum inhibitory concentration (MIC) values for various organisms are summarized in Table 1.

OrganismNumber of IsolatesMIC Range (mcg/mL)MIC90 (mcg/mL)
Streptococcus pneumoniae10,6920.002 - 1.00.25
Streptococcus pyogenes6890.008 - 0.250.015
Methicillin-sensitive S. aureus (MSSA)10,6320.008 - >320.06
Methicillin-resistant S. aureus (MRSA)Not specifiedVariableNot specified

The data indicate that this compound is particularly effective against Gram-positive bacteria, with MIC90 values demonstrating low resistance thresholds .

Activity Against Intracellular Pathogens

This compound's ability to concentrate within phagocytes enhances its efficacy against intracellular pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae . This characteristic is crucial for treating infections where bacteria reside within host cells.

Efficacy in CABP

This compound has been evaluated in several clinical trials for its efficacy in treating CABP. A pivotal study compared this compound with moxifloxacin, demonstrating non-inferiority in both early clinical response and short-term follow-up:

  • Study Design : Global, double-blind trial
  • Participants : Adults with CABP
  • Results :
    • Clinical improvement on the last day of treatment: this compound (60%) vs. Moxifloxacin (68%).
    • Early clinical response rates were statistically similar between groups .

Safety Profile

While this compound shows promising efficacy, it is associated with certain adverse effects, primarily elevated liver enzymes. In trials, alanine aminotransferase (ALT) elevations above three times the upper limit of normal occurred more frequently than with other macrolides:

  • Incidence of ALT Elevation : Higher than other macrolides
  • Common Adverse Events : Infusion site pain and elevated liver enzymes .

Case Studies

A review of case studies involving this compound highlighted its application in pediatric populations and those with specific comorbidities:

  • Pediatric Use : A study involving children and adolescents indicated that this compound was well-tolerated and effective against CABP pathogens.
  • Comorbid Conditions : Patients with renal impairment showed comparable efficacy and safety to those with normal renal function .

Q & A

Q. How do pharmacoeconomic models assess this compound’s cost-effectiveness in hospital settings?

  • Methodological Guidance : Build Markov models comparing this compound to levofloxacin for CAP. Input parameters: hospitalization costs ($2,000/day), AE rates (e.g., C. difficile incidence), and quality-adjusted life years (QALYs). Perform sensitivity analyses to identify cost drivers (e.g., drug price variance ±20%) .

Q. Tables for Reference

Parameter HPLC Validation Clinical Trial Endpoint
Linearity Range1–100 μg/mLEarly Clinical Response (Day 5)
Precision (RSD)<2%Non-inferiority Margin: 10%
Recovery Rate95–105%QT Interval Monitoring
Stress ConditionsAcidic (pH 2), 40°C, 7 daysStratification by Renal Function

Q. Citations

  • Analytical Protocols:
  • Metabolism & Genetics:
  • Clinical Trials:
  • PK/PD Modeling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solithromycin
Reactant of Route 2
Solithromycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.